N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-7-methoxybenzofuran-2-carboxamide
Description
N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-7-methoxybenzofuran-2-carboxamide is a benzofuran-derived carboxamide featuring a 7-methoxy substitution on the benzofuran core and a hydroxyethyl-naphthalene side chain.
Properties
IUPAC Name |
N-(2-hydroxy-2-naphthalen-1-ylethyl)-7-methoxy-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO4/c1-26-19-11-5-8-15-12-20(27-21(15)19)22(25)23-13-18(24)17-10-4-7-14-6-2-3-9-16(14)17/h2-12,18,24H,13H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDTRPVIWWKMHJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NCC(C3=CC=CC4=CC=CC=C43)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-7-methoxybenzofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of 2-hydroxybenzaldehyde derivatives with appropriate alkynes under acidic or basic conditions.
Introduction of the Naphthalene Moiety: The naphthalene group can be introduced via Friedel-Crafts alkylation or acylation reactions using naphthalene and suitable electrophiles.
Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an amine derivative under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-7-methoxybenzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Introduction of halogenated derivatives or other functional groups.
Scientific Research Applications
N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-7-methoxybenzofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-7-methoxybenzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For instance, it could inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Structural Analogues with Benzofuran Cores
N-Methoxy-7-(4-methoxybenzyl)-N-methyl-benzofuran-2-carboxamide (Compound 22)
- Structure : Shares the 7-methoxybenzofuran core but differs in the amide substituents (methoxybenzyl and methyl groups vs. hydroxyethyl-naphthalene).
- Synthesis : Prepared via EDCI/DMAP coupling with a 25% yield, lower than typical yields for carboxamides, suggesting steric challenges in the target compound’s synthesis .
- Biological Relevance: No direct activity data, but benzofuran carboxamides are often explored for antimicrobial or CNS applications.
N-(furan-3-yl)methyl-7-methoxy-N-(2-methoxyethyl)-1-benzofuran-2-carboxamide
Coumarin-Based Analogues
(E)-N´-(2-Hydroxy-5-nitrobenzylidene)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetohydrazide (2k)
- Structure : Coumarin core with acetohydrazide and nitrobenzylidene substituents.
- Physical Properties: Melting point 245–247°C; IR spectra show C=O (1685 cm⁻¹) and NO₂ (1520 cm⁻¹) stretches .
- Comparison: The coumarin scaffold offers distinct electronic properties vs.
Piperidine-Naphthalene Derivatives
(R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide
- Structure : Piperidine-carboxamide with naphthalene and fluorobenzyl groups.
- Activity : Reported as a SARS-CoV-2 inhibitor, highlighting the naphthalene group’s role in viral protease binding .
- Comparison : The target compound’s hydroxyethyl linker may offer conformational flexibility absent in rigid piperidine derivatives.
Data Table: Key Properties of Analogs vs. Target Compound
Key Research Findings
- Naphthalene Impact : The naphthalene group in the target compound and piperidine analogs enhances hydrophobic interactions in biological systems, critical for targeting enzymes or viral proteases.
- Methoxy Substitution: The 7-methoxy group on benzofuran improves solubility relative to non-polar analogs, as seen in coumarin derivatives .
Biological Activity
N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-7-methoxybenzofuran-2-carboxamide is a complex organic compound that has attracted considerable attention in the fields of medicinal chemistry and pharmacology. Its unique structural features, including a benzofuran core and a naphthalene moiety, suggest potential biological activities that warrant detailed investigation.
Chemical Structure and Properties
The compound can be described by the following chemical formula:
Structural Features:
- Benzofuran Core : Provides a scaffold for various biological interactions.
- Naphthalene Moiety : Enhances lipophilicity, potentially improving membrane permeability.
- Carboxamide Group : Implicated in hydrogen bonding and interactions with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Benzofuran Core : Cyclization of 2-hydroxybenzaldehyde derivatives.
- Introduction of the Naphthalene Moiety : Via Friedel-Crafts alkylation or acylation.
- Carboxamide Formation : Reaction with an amine derivative under mild conditions.
Antimicrobial Properties
Research indicates that compounds structurally related to this compound exhibit significant antimicrobial activity. For example, a study on similar naphthalene derivatives reported:
- Inhibition of Staphylococcus aureus : Some derivatives showed minimum inhibitory concentrations (MIC) comparable to or exceeding standard antibiotics like ampicillin .
| Compound | MIC against S. aureus | MIC against M. tuberculosis |
|---|---|---|
| Compound A | 12 µM | 23 µM |
| Compound B | 24 µM | 24 µM |
Anticancer Activity
Preliminary studies suggest that this compound may also possess anticancer properties. The mechanism is hypothesized to involve:
- Inhibition of Cell Proliferation : By interfering with specific signaling pathways associated with tumor growth.
The proposed mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes and receptors involved in disease pathways. Potential mechanisms include:
- Enzyme Inhibition : Binding to active sites of enzymes involved in metabolic pathways.
- Receptor Modulation : Affecting receptor-mediated signaling pathways, which could lead to altered cellular responses.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds, providing insights into structure-activity relationships (SAR):
- Antimycobacterial Activity : Compounds with similar structures have shown promising results against Mycobacterium tuberculosis, indicating potential for further development .
- Cytotoxicity Assessments : Evaluations using THP-1 cells showed no significant lethal effects for the most potent compounds, suggesting a favorable safety profile for further testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
